

Co-MOF-74: A Versatile Heterogeneous Catalyst in Organic Synthesis

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Compound of Interest

Compound Name: Co-MOF-74

Cat. No.: B13728145

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Co-MOF-74, also known as CPO-27-Co, has emerged as a highly promising heterogeneous catalyst for a variety of organic transformations. Its unique structure, featuring a high density of coordinatively unsaturated cobalt(II) sites within a robust porous framework, underpins its exceptional catalytic activity. This document provides detailed application notes and experimental protocols for the use of **Co-MOF-74** in several key organic reactions, including the cycloaddition of CO₂ to epoxides and the aerobic oxidation of hydrocarbons.

Key Applications

Co-MOF-74 has demonstrated significant catalytic efficacy in several important organic reactions:

- Cycloaddition of CO₂ to Epoxides:** This reaction is a prime example of carbon capture and utilization (CCU), converting waste CO₂ into valuable cyclic carbonates. **Co-MOF-74** acts as a Lewis acid catalyst, activating the epoxide ring for nucleophilic attack.^{[1][2]}
- Aerobic Oxidation of Alcohols and Alkyl-Benzenes:** The open metal sites in **Co-MOF-74** can facilitate the activation of molecular oxygen for the selective oxidation of alcohols to aldehydes or ketones, and alkyl-benzenes to their corresponding oxygenated products.^{[3][4]} This offers a green alternative to traditional oxidation methods that often rely on stoichiometric and hazardous oxidants.

- Photocatalytic and Thermocatalytic Reactions: The unique electronic properties of **Co-MOF-74** also allow for its application in both photocatalytic and thermocatalytic processes, such as the oxidation of thioanisole and the cyanosilylation of aldehydes.[\[5\]](#)

Data Presentation: Catalytic Performance of Co-MOF-74

The following tables summarize the quantitative data for key reactions catalyzed by **Co-MOF-74**, providing a clear comparison of its performance under different conditions.

Table 1: Cycloaddition of CO₂ to Epoxides Catalyzed by **Co-MOF-74**

Entry	Epoxide	Co-catalyst	Temp. (°C)	Pressure (bar)	Time (h)	Conversion (%)	Selectivity (%)	Ref.
1	Propylene Oxide	None	100	20	4	High	>99	[1]
2	Styrene Oxide	None	100	20	4	High	>99	[1]

Table 2: Aerobic Oxidation of Toluene Catalyzed by **Co-MOF-74**

Entry	Catalyst	Temp. (°C)	O ₂ Pressure (MPa)	Time (h)	Toluene Conversion (%)	Benzaldehyde Selectivity (%)	Benzoinic Acid Selectivity (%)	Ref.
1	Flower-like Co-MOF-74	-	-	-	12.1	63.8	-	[6]
2	Co-MOF-74@ND HPI	100	1.6	2	16	-	>30	[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Co-MOF-74** and its application in representative organic reactions.

Protocol 1: Synthesis of Co-MOF-74

This protocol is adapted from a solvothermal synthesis method.[7]

Materials:

- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- 2,5-dihydroxyterephthalic acid (H_4DOBDC or DHTP)
- N,N-Dimethylformamide (DMF)
- Ethanol (EtOH)
- Deionized water (H_2O)
- Methanol (MeOH)

Procedure:

- In a 100 mL Teflon-lined autoclave, dissolve 0.713 g (2.45 mmol) of $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in a solvent mixture of 60 mL containing DMF, EtOH, and H_2O in a 1:1:1 volume ratio.[\[7\]](#)
- Add 0.145 g (0.73 mmol) of 2,5-dihydroxyterephthalic acid to the solution.[\[7\]](#)
- Seal the autoclave and place it in an oven preheated to 121 °C for 24 hours.[\[7\]](#)
- After 24 hours, cool the autoclave to room temperature.
- Collect the resulting crystalline product by centrifugation or filtration.
- Wash the product thoroughly with fresh methanol three times to remove any unreacted starting materials and solvent.
- Dry the purified **Co-MOF-74** under vacuum at 160 °C for 4 hours to activate the catalyst by removing coordinated solvent molecules.[\[7\]](#)

Protocol 2: General Procedure for CO₂ Cycloaddition to Epoxides

This protocol describes a typical procedure for the synthesis of cyclic carbonates from epoxides and CO₂ using **Co-MOF-74** as a catalyst.[\[1\]](#)

Materials:

- Activated **Co-MOF-74** catalyst
- Epoxide substrate (e.g., propylene oxide, styrene oxide)
- High-pressure reactor equipped with a magnetic stirrer and temperature control

Procedure:

- Add the desired amount of activated **Co-MOF-74** catalyst to the high-pressure reactor.
- Introduce the epoxide substrate into the reactor.

- Seal the reactor and purge it with low-pressure CO₂ several times to remove air.
- Pressurize the reactor with CO₂ to the desired pressure (e.g., 20 bar).^[1]
- Heat the reactor to the desired temperature (e.g., 100 °C) and stir the reaction mixture for the specified time (e.g., 4 hours).^[1]
- After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.
- Extract the product mixture with a suitable solvent (e.g., diethyl ether) and separate the solid catalyst by centrifugation or filtration.
- Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.
- The recovered **Co-MOF-74** catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.

Protocol 3: Aerobic Oxidation of Toluene

This protocol outlines a general procedure for the solvent-free aerobic oxidation of toluene using a modified **Co-MOF-74** catalyst.^[4]

Materials:

- Activated **Co-MOF-74** or modified **Co-MOF-74** catalyst (e.g., **Co-MOF-74@NDHPI**)
- Toluene
- High-pressure reactor equipped with a magnetic stirrer and temperature and pressure control

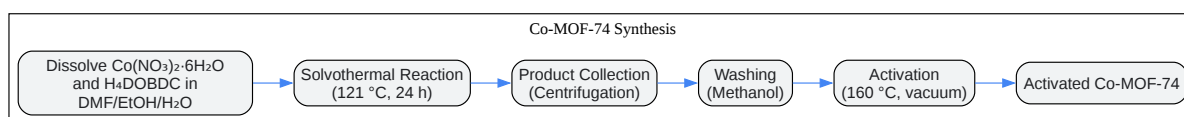
Procedure:

- Place the **Co-MOF-74** catalyst into the high-pressure reactor.
- Add toluene to the reactor.

- Seal the reactor and pressurize it with molecular oxygen to the desired pressure (e.g., 1.6 MPa).[4]
- Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the designated time (e.g., 2 hours).[4]
- After the reaction, cool the reactor to room temperature and carefully vent the excess oxygen.
- Dilute the reaction mixture with a suitable solvent and separate the catalyst by filtration.
- Analyze the liquid products by GC or GC-MS to determine the conversion of toluene and the selectivity for the desired products (e.g., benzaldehyde, benzoic acid).

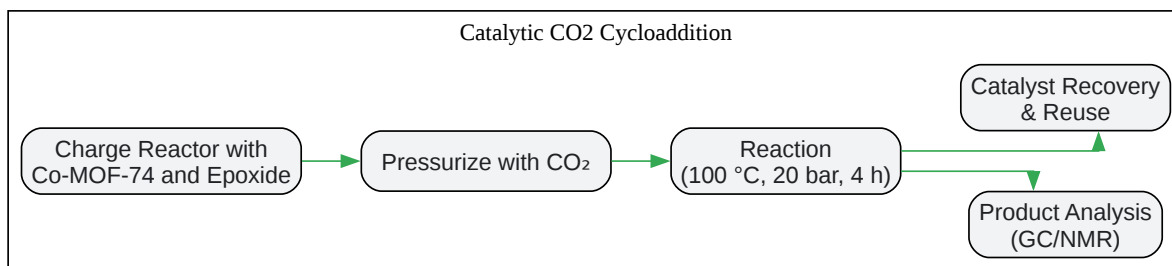
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **Co-MOF-74** and its application in the cycloaddition of CO₂, as well as the proposed catalytic cycle for the latter.



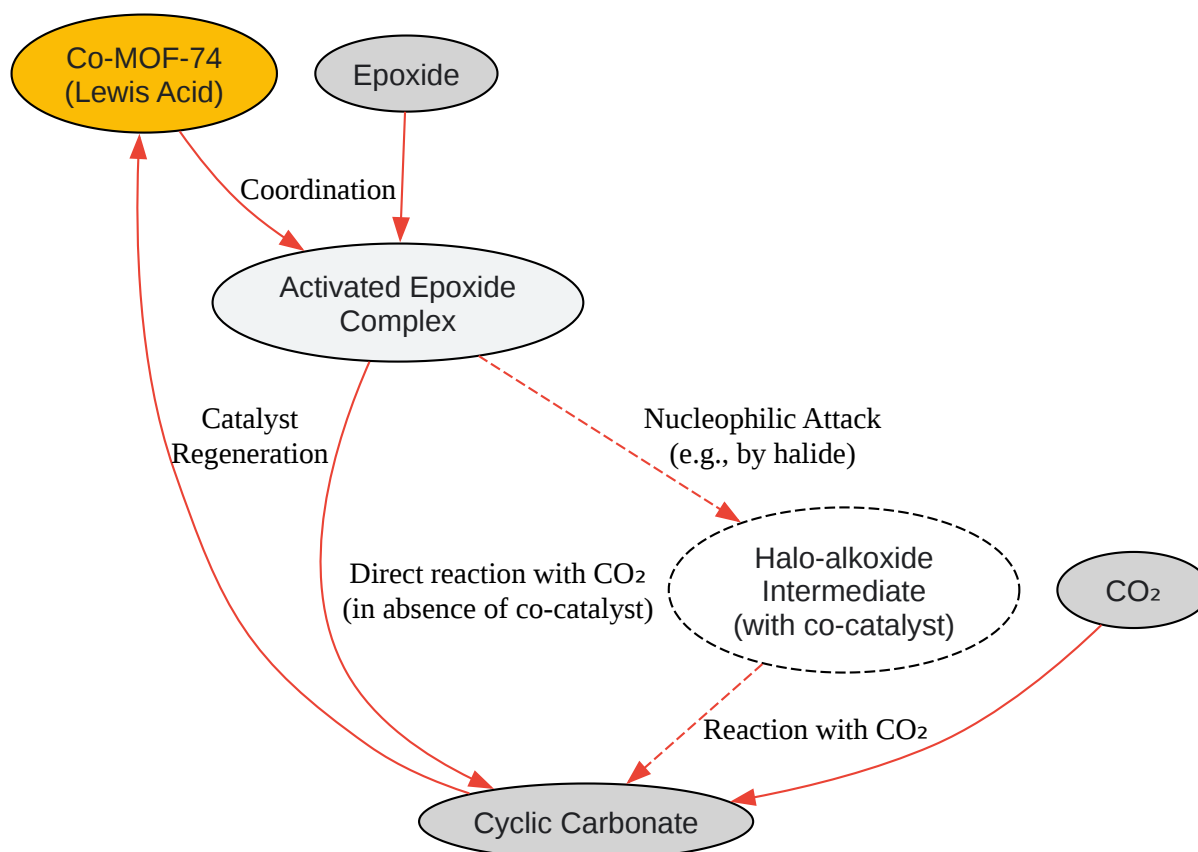
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Caption: Workflow for the synthesis of **Co-MOF-74**.



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Caption: Experimental workflow for CO₂ cycloaddition.



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Caption: Proposed mechanism for CO₂ cycloaddition.

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